molecular formula C23H25N3O2 B6005179 4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol

4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol

Cat. No. B6005179
M. Wt: 375.5 g/mol
InChI Key: NYQJBBLJBPBVBQ-UHFFFAOYSA-N
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Description

4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol is its potent anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in laboratory experiments.

Future Directions

There are several future directions for the study of 4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol. One of the significant directions is to investigate its potential applications in the treatment of other diseases, such as inflammation and oxidative stress-related disorders. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exerts its anti-cancer effects. Additionally, future studies can focus on improving the solubility of this compound in water to make it more accessible for laboratory experiments.
Conclusion
4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol has been reported in various studies. One of the methods involves the reaction of 4-hydroxybenzaldehyde with 3-(2-phenylethyl)-1-piperidinylamine in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and 2,4-dinitrophenylhydrazine to obtain the final product. Another method involves the reaction of 4-hydroxybenzaldehyde with 3-(2-phenylethyl)-1-piperidinylamine in the presence of acetic acid and sodium acetate, followed by the reaction with 3,5-dimethylpyrazole-1-carboxylic acid hydrazide to obtain the final product.

properties

IUPAC Name

[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-20-12-10-19(11-13-20)21-15-22(25-24-21)23(28)26-14-4-7-18(16-26)9-8-17-5-2-1-3-6-17/h1-3,5-6,10-13,15,18,27H,4,7-9,14,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQJBBLJBPBVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(2-phenylethyl)piperidin-1-yl]methanone

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